molecular formula C17H15N3O5S2 B2886403 (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide CAS No. 898406-07-0

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide

Cat. No. B2886403
CAS RN: 898406-07-0
M. Wt: 405.44
InChI Key: HVISBRHBTVQJQQ-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that has a molecular formula of C18H16N2O5S2 and a molecular weight of 424.46 g/mol. This compound has gained significant attention in recent years due to its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Chemical Synthesis and Modification

This compound is part of a broader class of chemicals involved in the synthesis of new heterocyclic compounds. These syntheses aim to create molecules with potential biological activities by incorporating various functional groups that can interact with biological targets. For instance, the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors highlights the methodology for modifying such compounds to improve their drug-like properties and therapeutic potentials (Shukla et al., 2012). These modifications can enhance solubility and bioactivity, important factors in drug development.

Biological Activities

The compound falls within a class of molecules studied for their antimicrobial properties. Research into novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing sulfonamide moieties, for example, has demonstrated promising antimicrobial activities. These studies are crucial for developing new treatments against resistant bacterial strains, showcasing how structural modifications can lead to enhanced biological effects (Darwish et al., 2014).

Computational Analysis and Docking Studies

Computational studies, including molecular docking and theoretical calculations, play a significant role in understanding the interaction between such compounds and biological targets. These studies can predict the binding affinity of molecules to specific proteins or enzymes, guiding the design of more effective drugs. For instance, an investigation into antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking to identify compounds with potential therapeutic effects, illustrating the importance of computational chemistry in drug discovery (Fahim & Ismael, 2021).

properties

IUPAC Name

2-(benzenesulfonyl)-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S2/c1-2-19-14-9-8-12(20(22)23)10-15(14)26-17(19)18-16(21)11-27(24,25)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVISBRHBTVQJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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